molecular formula C23H18ClN3O4S B5041839 5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile

5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile

Cat. No.: B5041839
M. Wt: 467.9 g/mol
InChI Key: HDWKIOSCEGCLTI-UHFFFAOYSA-N
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Description

The compound you mentioned contains a 1,3,4-thiadiazole moiety and an oxadiazole moiety. These are both important classes of heterocyclic compounds. A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . 1,3,4-Thiadiazoles have a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . These moieties are known to exhibit a wide range of biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities. In the case of oxadiazoles and 1,3,4-thiadiazoles, the presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

1,3,4-Thiadiazoles and oxadiazoles are known to undergo a variety of chemical reactions. For example, allyl thiocyanate can isomerize to the isothiocyanate . Isothiocyanates are weak electrophiles, susceptible to hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, oxadiazole has a molecular formula of C2H2ON2 and a molecular mass of 70.05 g/mol, and it is soluble in water .

Mechanism of Action

The mechanism of action of these compounds can vary depending on the specific biological activity. For example, some 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and biological activities. While some 1,3,4-thiadiazole and oxadiazole derivatives have been found to have low toxicity , the safety profile of the specific compound you mentioned is not known without further information.

Future Directions

The future directions in the research of these compounds could involve the synthesis of new derivatives with improved biological activities and lower toxicity. There is also potential for the development of new drugs based on these moieties .

Properties

IUPAC Name

5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-13-21(14(2)28)22(17-8-3-4-9-19(17)24)18(11-25)23(26-13)32-12-20(29)15-6-5-7-16(10-15)27(30)31/h3-10,22,26H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWKIOSCEGCLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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